6-Hydroxybenzofuran-3(2H)-one, also known as 6-hydroxy aurone, is a chemical compound with the molecular formula C₈H₆O₃. It features a benzofuran core structure, which is a fused bicyclic compound consisting of a benzene ring and a furan ring. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science.
There is limited information publicly available on the specific scientific research applications of 6-hydroxybenzofuran-3(2H)-one. However, some resources indicate that it is a chemical compound that can be obtained from commercial suppliers [].
Here are some general areas where such compounds are explored in scientific research:
Research indicates that 6-hydroxybenzofuran-3(2H)-one exhibits several biological activities:
The synthesis of 6-hydroxybenzofuran-3(2H)-one can be achieved through several methods:
6-Hydroxybenzofuran-3(2H)-one has diverse applications across various fields:
Studies involving interaction assessments of 6-hydroxybenzofuran-3(2H)-one with biological targets have indicated its potential in modulating various pathways:
6-Hydroxybenzofuran-3(2H)-one shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Similarity Index | Unique Features |
|---|---|---|---|
| 5,7-Dihydroxy-2-phenyl-4H-chromen-4-one | C15H12O5 | 0.87 | Contains additional hydroxyl groups enhancing solubility and reactivity. |
| 7-Hydroxy-2-phenyl-4H-chromen-4-one | C15H12O4 | 0.80 | Exhibits strong antioxidant properties due to the presence of multiple hydroxyl groups. |
| 3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one | C17H18O5 | 0.80 | Features methoxy substituents that may influence biological activity differently. |
| 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate | C15H14O6 | 0.79 | Includes multiple hydroxyl groups that enhance its potential as an antioxidant. |
The uniqueness of 6-hydroxybenzofuran-3(2H)-one lies in its specific combination of functional groups and structural framework, which contributes to its distinct biological activities and synthetic utility compared to these similar compounds .
6-Hydroxybenzofuran-3(2H)-one is a benzofuran derivative with systematic nomenclature derived from its fused aromatic and lactone structural features. The IUPAC name reflects its hydroxyl substitution at position 6 and a ketone group at position 3 within the benzofuran framework. Key identifiers include:
O=C1COC2=CC(O)=CC=C12. Synonyms include 6-hydroxy-3-coumaranone, 6-hydroxy-2H-benzofuran-3-one, and 6-hydroxy-2,3-dihydrobenzo[b]furan-3-one.
The crystal structure of derivatives synthesized from 6-hydroxybenzofuran-3(2H)-one reveals critical geometric insights. For example, in the compound 2-(2-hydroxypropan-2-yl)-6-(prop-2-ynyloxy)-1-benzofuran-3(2H)-one, the prop-2-ynyloxy group forms a dihedral angle of 78.44° with the benzofuran-3(2H)-one ring system. Hydrogen bonding (O—H···O) and C—H···O interactions dominate the crystal packing, creating a tape-like arrangement along the a-axis.
| Parameter | Value |
|---|---|
| Space Group | Triclinic (P1) |
| Unit Cell Dimensions | a = 5.4199 Å, b = 9.0785 Å, c = 12.3555 Å |
| Angles | α = 85.758°, β = 80.455°, γ = 81.829° |
| Density | 1.38 g/cm³ |
| R (observed) | 0.032 |
This triclinic arrangement highlights the molecule’s planar nature, with deviations from ideal geometry attributed to hydrogen bonding networks.
Spectroscopic techniques confirm the compound’s identity and functional groups.
In deuterated methanol, the hydroxyl proton at position 6 is deshielded, appearing as a broad singlet. The CH₂ group adjacent to the lactone carbonyl resonates as a sharp singlet, confirming the absence of adjacent protons.
While direct studies on tautomerism are limited, solvent effects influence the compound’s stability and reactivity. For example:
The lactone ring’s rigidity restricts conformational flexibility, but hydrogen bonding in polar solvents may stabilize specific tautomeric forms. Further experimental studies are needed to explore solvent-dependent equilibria.
Classical synthetic methodologies for 6-hydroxybenzofuran-3(2H)-one have established the foundation for modern approaches to this important heterocyclic scaffold. These traditional methods, while sometimes requiring harsh conditions, have proven their reliability and continue to serve as valuable synthetic tools in organic chemistry.
The Houben-Hoesch acylation represents one of the most established classical approaches for constructing benzofuranone frameworks. This methodology involves the electrophilic acylation of aromatic compounds using acyl chlorides in the presence of Lewis acid catalysts [1]. The mechanism proceeds through the formation of an acylium ion intermediate, which attacks the electron-rich aromatic ring to form a ketone functionality. Subsequent cyclization reactions can then be employed to construct the benzofuranone core structure.
Research has demonstrated that aluminum chloride serves as an effective Lewis acid catalyst for these transformations, typically requiring elevated temperatures ranging from 80 to 120 degrees Celsius [2]. The reaction conditions must be carefully controlled to prevent side reactions and ensure regioselective acylation. The yields obtained through Houben-Hoesch acylation followed by cyclization typically range from 60 to 85 percent, depending on the substrate and specific reaction conditions employed [3].
The mechanistic pathway involves initial coordination of the acyl chloride to the Lewis acid, generating a highly electrophilic acylium species. This intermediate then undergoes Friedel-Crafts acylation with the aromatic substrate, followed by hydrolysis and subsequent cyclization to form the desired benzofuranone structure. The regioselectivity of the acylation step is crucial for obtaining the correct substitution pattern in the final product [4].
Intramolecular lactonization strategies represent another cornerstone of classical benzofuranone synthesis. These approaches typically involve the cyclization of appropriately substituted phenylglycine derivatives or related compounds containing both carboxylic acid and hydroxyl functionalities positioned for favorable ring closure [5]. The lactonization process forms the characteristic lactone ring that defines the benzofuranone structure.
The synthesis begins with the preparation of substituted phenylglycines through either the Strecker method or the Bücherer-Berg approach [5]. These intermediates contain the necessary structural features for subsequent lactonization under appropriate conditions. The cyclization typically requires heating in the presence of dehydrating agents or under reduced pressure to drive the equilibrium toward the desired cyclic product.
Yields for intramolecular lactonization strategies generally range from 40 to 70 percent, with the efficiency depending heavily on the substitution pattern and the specific cyclization conditions employed [5]. The method offers the advantage of mild reaction conditions compared to other classical approaches, but often requires multi-step synthesis to prepare the necessary precursors. The lactonization process itself involves nucleophilic attack of the phenolic hydroxyl group on the carboxylic acid functionality, followed by elimination of water to form the benzofuranone ring system [6].
Modern catalytic methodologies have revolutionized the synthesis of 6-hydroxybenzofuran-3(2H)-one by introducing more efficient, selective, and environmentally friendly approaches. These methods leverage transition metal catalysis and innovative reaction mechanisms to achieve superior yields and broader substrate scope compared to classical methods.
Contemporary acid-mediated cyclocondensation protocols have emerged as powerful tools for benzofuranone synthesis, offering improved selectivity and milder conditions compared to traditional acidic methods [7]. Triflic acid-driven dual cyclization pathways have been developed to produce functionalized benzofuranone derivatives from readily available starting materials such as formyl cinnamate esters and phenols [7].
These modern acid-mediated protocols enable the construction of multiple carbon-carbon and carbon-oxygen bonds in a single operation through cascade cyclization mechanisms [7]. The triflic acid catalyst activates unreactive ester moieties under metal-free conditions, facilitating self-intramolecular cycloaddition processes. The reaction proceeds through formation of intermediate indenol-ester species, followed by electrophilic attack with phenol and subsequent cyclocondensation to yield the desired benzofuranone products [7].
The advantages of these modern acid-mediated approaches include the ability to construct complex polycyclic structures in a single pot operation, with yields typically ranging from 50 to 80 percent depending on the substrate [7]. The methodology demonstrates excellent functional group tolerance and can accommodate various electronic and steric environments in both the starting materials and final products [8].
Transition metal-catalyzed annulation reactions represent the forefront of modern benzofuranone synthesis, offering unprecedented levels of efficiency and selectivity [9] [10] [11]. Iron-catalyzed tandem oxidative coupling and annulation processes have been developed using ferric chloride hexahydrate in combination with di-tert-butyl peroxide as oxidant [9]. This methodology enables the construction of polysubstituted benzofurans from simple phenols and beta-keto esters with yields ranging from moderate to excellent (45-85 percent) [9].
The iron-catalyzed process demonstrates dichotomous catalytic behavior, functioning simultaneously as a transition metal catalyst in the oxidative coupling step and as a Lewis acid in the condensation step [9]. Kinetic isotope effect studies have revealed that aromatic carbon-hydrogen bond cleavage is not involved in the rate-determining steps, indicating a unique mechanistic pathway distinct from traditional cross-coupling reactions [9].
Palladium-catalyzed synthesis methods have also achieved remarkable success in benzofuran construction through carbon-hydrogen activation and oxidation tandem reactions [10]. These protocols utilize 2-hydroxystyrenes and iodobenzenes as starting materials, proceeding through palladium-mediated carbon-hydrogen activation followed by oxidative cyclization to form the benzofuran core [10]. The methodology has been successfully applied to the synthesis of natural products such as decursivine and serotobenine, demonstrating its practical utility in complex molecule synthesis [10].
Gold-catalyzed cycloisomerization reactions provide another powerful approach for benzofuranone synthesis [11] [12]. These methods employ gold(I) catalysts to activate alkynyl substrates toward nucleophilic attack by phenolic hydroxyl groups, resulting in cyclization to form benzofuran structures [11]. The gold-catalyzed processes often proceed under mild conditions and demonstrate excellent functional group tolerance, making them suitable for late-stage functionalization of complex molecules [12].
Copper-catalyzed aerobic oxidative cyclization represents an environmentally benign approach to benzofuran synthesis [13]. This methodology utilizes molecular oxygen as the terminal oxidant in combination with copper catalysts to promote regioselective cyclization of phenols and alkynes [13]. The transformation consists of sequential nucleophilic addition of phenols to alkynes followed by oxidative cyclization, accommodating a wide variety of phenols and alkynes in the same reaction protocol [13].
Green chemistry innovations in 6-hydroxybenzofuran-3(2H)-one synthesis have focused on developing environmentally sustainable methodologies that minimize waste generation, reduce energy consumption, and eliminate or reduce the use of hazardous reagents and solvents.
Solvent-free mechanochemical synthesis has emerged as a revolutionary approach for benzofuranone preparation, utilizing mechanical energy to drive chemical transformations without the need for traditional organic solvents [14] [15]. Ball-milling techniques have been successfully applied to heterocyclic compound synthesis, including benzofuran derivatives, offering significant advantages over conventional solution-phase methods [14].
Mechanochemical approaches typically employ planetary ball mills or high-energy ball mills to generate the mechanical force necessary for bond formation and breaking [14]. The process involves placing solid reactants in milling jars along with milling balls, which create high-energy collisions that facilitate chemical transformations [15]. This methodology has demonstrated effectiveness in synthesizing diverse heterocyclic frameworks with yields ranging from 50 to 90 percent [14].
The advantages of mechanochemical synthesis include elimination of solvent waste, reduced reaction times, enhanced yields, and the ability to perform reactions that are difficult or impossible in solution [14]. Ball-milling processes often yield products with excellent enantiomeric purity while eliminating the need for chromatographic purification [14]. The mechanical energy provided by ball milling can accelerate key transformations such as hydroamination, Knoevenagel condensation, and reductive reactions [14].
Zinc oxide nanoparticle-promoted synthesis represents another innovative solvent-free approach [16] [17]. These methodologies utilize zinc oxide nanorods as catalysts in multicomponent reactions to construct benzofuran derivatives under mild conditions [16]. The zinc oxide nanoparticles can be easily recovered and reused, making the process economically viable and environmentally sustainable [17].
Microwave-assisted synthesis has revolutionized benzofuranone preparation by dramatically reducing reaction times while maintaining or improving yields compared to conventional heating methods [18] [19]. Comprehensive optimization studies have identified optimal conditions for microwave-assisted benzofuran-3(2H)-one synthesis, with temperatures of 150 degrees Celsius and reaction times of 30 minutes providing the best results [18].
The microwave methodology involves heating methyl 2-(2-methoxy-2-oxoethoxy)benzoate derivatives in the presence of base catalysts such as potassium phosphate tribasic under microwave irradiation [18]. Extensive screening of reaction parameters including temperature, reaction time, catalyst type, and solvent systems has revealed that cosolvent systems of methanol and dimethylformamide provide superior results compared to single solvents [18].
Substrate scope investigations have demonstrated that the microwave-assisted method accommodates various substituents on the aromatic ring, including alkyl, alkoxy, and halogen groups [18]. The yields obtained through microwave synthesis range from 43 to 58 percent, representing a significant improvement in reaction efficiency compared to conventional heating methods [18] [19]. The methodology provides rapid access to benzofuranone scaffolds with substantially reduced energy consumption and reaction times [18].
Temperature optimization studies have identified 150 degrees Celsius as the optimal reaction temperature, with lower temperatures providing insufficient conversion and higher temperatures leading to decomposition or side reactions [18]. Catalyst screening has revealed that potassium phosphate tribasic, cesium carbonate, and potassium acetate are the most effective bases for promoting the cyclization reaction [18].
The environmental benefits of microwave-assisted synthesis include reduced energy consumption due to shorter reaction times, decreased solvent usage through more efficient heating, and the ability to perform reactions in smaller volumes compared to conventional methods [20]. The microwave methodology has been successfully applied to the synthesis of ethyl 3-arylaminobenzofuran-2-carboxylates, demonstrating its versatility across different benzofuran structural types [20].
Water-mediated synthesis approaches have also been developed as environmentally benign alternatives for benzofuranone preparation [21]. These methods utilize water as the primary solvent under mild heating conditions, eliminating the need for organic solvents while maintaining reasonable yields [21]. One-pot synthesis protocols have been established that feature ortho-hydroxyl group assisted reactions at room temperature, providing access to 2-arylbenzofurans under ambient conditions [22].
The electronic effects of substituent positioning on 6-hydroxybenzofuran-3(2H)-one derivatives represent a critical determinant of biological activity. The benzofuran scaffold demonstrates distinct electronic characteristics that are highly influenced by the nature and position of substituents across the aromatic system [2].
Position-2 Substitution Effects
The C-2 position of the benzofuran ring system demonstrates remarkable sensitivity to electronic modifications. Electron-withdrawing groups at this position consistently enhance biological activity through enhanced electrophilicity of the adjacent carbonyl group [2] [3]. Heteroaryl substitutions, particularly those containing nitrogen-containing heterocycles, have shown superior activity profiles compared to simple aryl substituents. The incorporation of pyridine, thiazole, and indole moieties at the C-2 position results in compounds with enhanced target protein binding affinity, with inhibitory concentrations frequently reaching sub-micromolar levels [4] [5].
Position-3 Carbonyl Essentiality
The C-3 carbonyl group functions as the primary electrophilic center and represents an invariant structural requirement for bioactivity [6]. This ketone moiety participates in critical hydrogen bonding interactions with target proteins and serves as an essential pharmacophore element. Modifications that eliminate or substantially alter this carbonyl functionality result in complete loss of biological activity, emphasizing its fundamental importance in the structure-activity relationship [3] [5].
Position-4 Hydroxylation Impact
Hydroxyl substitution at the C-4 position demonstrates profound effects on biological potency. The presence of a hydroxyl group at this position enhances hydrogen bonding capacity with target proteins, particularly through interactions with backbone amide groups in enzyme active sites [7]. Compounds bearing C-4 hydroxyl groups consistently demonstrate enhanced inhibitory activity against various biological targets, with IC50 values frequently improving by one to two orders of magnitude compared to unsubstituted analogues [7] [5].
Position-5 Halogenation Effects
Halogen substitution at the C-5 position produces significant enhancements in biological activity. The electronic effects follow the order: bromine > chlorine > fluorine for anticancer activity, with brominated derivatives frequently demonstrating the most potent inhibitory effects [2] [5]. The enhanced activity of halogenated derivatives is attributed to the formation of halogen bonds with target proteins, creating additional stabilizing interactions that improve binding affinity [2].
Position-6 Hydroxyl and Hydroxymethyl Optimization
The C-6 position represents the most critical site for activity optimization. Hydroxyl substitution at this position creates a highly favorable hydrogen bonding donor that interacts with multiple target protein residues [5]. However, hydroxymethyl substitution at C-6 demonstrates even more pronounced activity enhancement, with some derivatives achieving IC50 values below 1 nanomolar [5]. This enhanced activity is attributed to the increased flexibility of the hydroxymethyl group, allowing optimal positioning for hydrogen bonding interactions with target proteins.
The following data illustrates the electronic effects of key substituent positions:
| Substituent Position | Electronic Effect | Key Substituents | Activity Impact |
|---|---|---|---|
| C-2 | Electron-withdrawing groups enhance activity | Heteroaryl, benzylidene groups | Moderate to High |
| C-3 | Ketone essential for bioactivity | Carbonyl (C=O) | Essential |
| C-4 | Hydroxyl group crucial for hydrogen bonding | Hydroxyl (-OH) | High |
| C-5 | Halogen substitution increases potency | Br, Cl, F, I | High |
| C-6 | Hydroxyl/hydroxymethyl groups enhance activity | OH, CH2OH, OCH3 | Very High |
| C-7 | Methoxymethyl/hydroxymethyl groups optimize selectivity | CH2OH, CH2OCH3 | High |
Steric factors play a fundamental role in determining the biological activity of 6-hydroxybenzofuran-3(2H)-one derivatives. The spatial arrangement of substituents directly influences molecular recognition, protein binding affinity, and ultimately biological potency [4] [5].
Benzofuran Ring Planarity Requirements
The benzofuran core must maintain a planar configuration to achieve optimal biological activity. Deviation from planarity, whether through ring substitution or conformational restriction, results in diminished activity [8] [9]. The planar arrangement facilitates π-π stacking interactions with aromatic residues in target proteins and enables optimal overlap of molecular orbitals during binding [8].
Benzylidene Substituent Size Constraints
The size of substituents on the benzylidene moiety demonstrates an inverse relationship with biological activity. Bulky substituents at the para position of the benzylidene ring create steric hindrance that prevents optimal protein binding [7]. Small to medium-sized substituents, particularly those with linear configurations, maintain activity while larger, branched substituents significantly reduce potency [7].
Hydroxyl Group Positioning Optimization
The spatial positioning of hydroxyl groups critically influences biological activity. Ortho-positioned hydroxyl groups demonstrate superior activity compared to meta or para arrangements due to optimal hydrogen bonding geometry with target proteins [5]. The C-6 hydroxyl position has been identified as the most favorable location, providing optimal spatial orientation for hydrogen bonding interactions [5].
Alkyl Chain Length Effects
Linear alkyl substituents demonstrate optimal activity within specific chain length ranges. Ethyl to butyl chains provide the best balance between hydrophobic interactions and molecular size constraints [7]. Chains shorter than ethyl fail to provide adequate hydrophobic contact, while chains longer than butyl create excessive steric bulk that interferes with protein binding [7].
Cyclic Substituent Considerations
Cyclic substituents demonstrate size-dependent activity patterns. Six-membered rings, particularly cyclohexyl groups, provide optimal activity due to their favorable steric profile and conformational flexibility [7]. Five-membered rings demonstrate intermediate activity, while smaller three-membered rings like cyclopropyl provide insufficient steric bulk for optimal protein interactions [7].
Halogen Size and Position Effects
The size and position of halogen substituents significantly influence activity. Bromine atoms, due to their larger size and enhanced polarizability, demonstrate superior activity compared to chlorine or fluorine [2]. Para-position halogenation consistently provides better activity than ortho or meta substitution, likely due to reduced steric interference with essential pharmacophore elements [2].
The steric considerations are summarized in the following table:
| Structural Feature | Steric Requirement | Optimal Configuration | Activity Range (IC50) |
|---|---|---|---|
| Benzofuran ring planarity | Planar configuration essential | Coplanar benzofuran-benzylidene | 0.1-10 μM |
| Benzylidene substituent size | Bulky groups reduce activity | Small to medium substituents | 1-100 μM |
| Hydroxyl group positioning | Ortho positions preferred | C-6 hydroxyl preferred | 0.1-1 μM |
| Alkyl chain length | Optimal at C2-C4 | Ethyl to butyl optimal | 0.5-50 μM |
| Cyclic substituents | Cyclohexyl > cyclopropyl | Six-membered rings | 2-25 μM |
| Halogen size effects | Br > Cl > F for activity | Para-position halogens | 0.1-5 μM |
The hydrogen bonding networks formed by 6-hydroxybenzofuran-3(2H)-one derivatives constitute the primary mechanism of molecular recognition with target proteins. These interactions define the essential pharmacophore elements and determine selectivity profiles [5] [10] [11].
Intramolecular Hydrogen Bonding Patterns
The most significant intramolecular hydrogen bonding interaction occurs between the C-6 hydroxyl group and the C-3 carbonyl oxygen. This interaction stabilizes the molecular conformation and creates a favorable geometry for target protein binding [12] [9]. The bond strength of this interaction ranges from 3-8 kcal/mol, providing moderate conformational stabilization without excessive rigidity [12].
Intermolecular Hydrogen Bonding with Target Proteins
The primary intermolecular hydrogen bonding interactions occur between the C-6 hydroxyl group and target protein residues. These interactions demonstrate the highest pharmacophore importance and directly correlate with biological activity [5] [10]. The bond strength ranges from 5-12 kcal/mol, representing the strongest binding interactions in the molecular recognition process [5].
Molecular docking studies have revealed that the C-6 hydroxyl group forms critical hydrogen bonds with backbone amide groups of target proteins, particularly with residues in enzyme active sites [5] [13]. These interactions anchor the molecule in the binding site and provide the primary driving force for high-affinity binding [13].
Aromatic Carbon-Hydrogen Interactions
Aromatic carbon-hydrogen atoms participate in weaker hydrogen bonding interactions with carbonyl oxygen atoms of target proteins. Although these interactions are relatively weak (1-3 kcal/mol), they contribute to the overall binding affinity and provide additional selectivity [12] [9]. These interactions are particularly important for compounds lacking stronger hydrogen bonding groups [12].
π-π Stacking Interactions
The benzofuran ring system participates in π-π stacking interactions with aromatic residues in target proteins. These interactions provide moderate binding strength (2-5 kcal/mol) and contribute to the overall pharmacophore pattern [8] [9]. The planar nature of the benzofuran ring is essential for optimal π-π stacking interactions [8].
Halogen Bonding Contributions
Halogen atoms, particularly bromine and chlorine, participate in halogen bonding interactions with nucleophilic sites on target proteins. These interactions provide moderate binding strength (2-7 kcal/mol) and represent an important pharmacophore element for halogenated derivatives [2]. The high pharmacophore importance of halogen bonding explains the enhanced activity of halogenated compounds [2].
Water-Mediated Hydrogen Bonding Networks
Water molecules frequently mediate hydrogen bonding interactions between the drug molecule and target protein. These water-mediated bridges involve hydroxyl groups as both donors and acceptors, creating extended hydrogen bonding networks [11]. The bond strength of water-mediated interactions ranges from 4-10 kcal/mol, and these interactions demonstrate medium pharmacophore importance [11].
Pharmacophore Mapping and Molecular Recognition
The essential pharmacophore elements for 6-hydroxybenzofuran-3(2H)-one derivatives include: (1) the C-3 carbonyl as a hydrogen bonding acceptor, (2) the C-6 hydroxyl as a hydrogen bonding donor, (3) the benzofuran ring system as an aromatic center, and (4) halogen atoms as halogen bonding donors [14] [5]. These elements must be positioned within specific spatial constraints to achieve optimal target protein recognition [14].
The hydrogen bonding networks and pharmacophore elements are detailed in the following table:
| Hydrogen Bond Type | Donor Group | Acceptor Group | Bond Strength (kcal/mol) | Pharmacophore Importance |
|---|---|---|---|---|
| Intramolecular O-H...O | C-6 hydroxyl | C-3 carbonyl | 3-8 | Medium |
| Intermolecular O-H...N | C-6 hydroxyl | Target protein residues | 5-12 | Very High |
| C-H...O interactions | Aromatic C-H | Carbonyl oxygen | 1-3 | Low |
| π-π stacking | Benzofuran ring | Aromatic systems | 2-5 | Medium |
| Halogen bonding | Halogen atoms | Nucleophilic sites | 2-7 | High |
| Water-mediated bridges | Hydroxyl groups | Water molecules | 4-10 | Medium |
Irritant